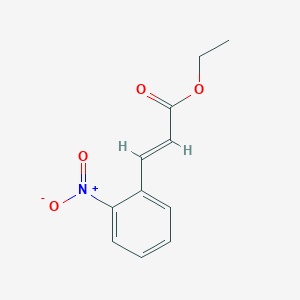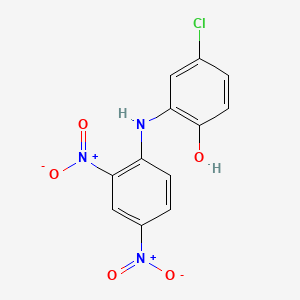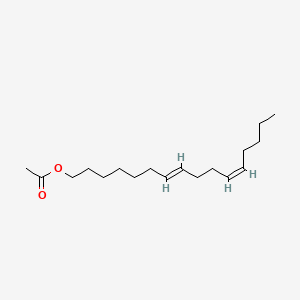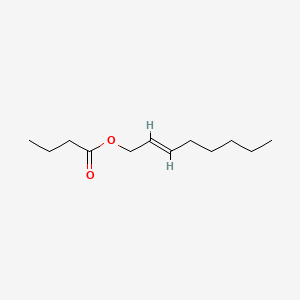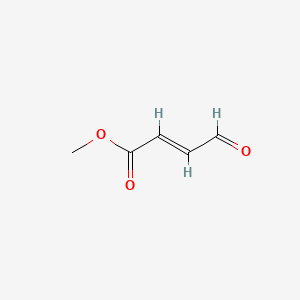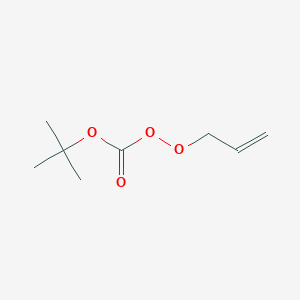
Allyl tert-butyl peroxycarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl tert-butyl peroxycarbonate: is an organic peroxide compound with the molecular formula C8H14O4. It is commonly used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is known for its stability and effectiveness in initiating polymerization processes, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl tert-butyl peroxycarbonate can be synthesized through the reaction of allyl alcohol with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction typically involves the following steps:
Reaction Setup: Allyl alcohol and tert-butyl hydroperoxide are mixed in a reaction vessel.
Catalyst Addition: A catalyst, such as sulfuric acid or a transition metal catalyst, is added to the mixture to facilitate the reaction.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 50-70°C, to ensure optimal conversion.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully monitored, and advanced purification techniques are employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Allyl tert-butyl peroxycarbonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions. These reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, and are usually performed under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: The major products formed include carbonyl compounds and carboxylic acids.
Reduction: Reduction reactions yield alcohols or hydrocarbons.
Substitution: Substitution reactions produce various substituted allyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Allyl tert-butyl peroxycarbonate is widely used in organic synthesis as a radical initiator. It is employed in the polymerization of monomers to produce polymers with specific properties. The compound’s ability to generate free radicals makes it valuable in creating complex polymer structures.
Biology: In biological research, this compound is used to study the effects of oxidative stress on cells. It serves as a model compound to investigate the mechanisms of radical-induced cellular damage and the protective effects of antioxidants.
Medicine: The compound has potential applications in drug delivery systems. Its ability to initiate polymerization can be harnessed to create biodegradable polymers for controlled drug release. Additionally, it is used in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is utilized in the production of plastics, resins, and coatings. Its role as a radical initiator ensures efficient polymerization processes, leading to high-quality end products.
Mecanismo De Acción
Radical Generation: Allyl tert-butyl peroxycarbonate decomposes upon heating to generate free radicals. The decomposition process involves the cleavage of the O-O bond, resulting in the formation of allyl and tert-butyl radicals.
Molecular Targets and Pathways: The generated radicals initiate polymerization by attacking monomer molecules, leading to the formation of polymer chains. The radicals can also interact with other reactive species, influencing various chemical pathways and reactions.
Comparación Con Compuestos Similares
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator in polymerization reactions.
Benzoyl peroxide: Commonly used in the polymer industry and as an acne treatment due to its radical-generating properties.
Cumene hydroperoxide: Employed in the production of phenol and acetone, and as a polymerization initiator.
Uniqueness: Allyl tert-butyl peroxycarbonate is unique due to its specific structure, which allows for the generation of both allyl and tert-butyl radicals. This dual radical generation capability enhances its effectiveness as a radical initiator in various chemical processes.
Propiedades
Número CAS |
65700-08-5 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(2-methylpropan-2-yl)oxy prop-2-enyl carbonate |
InChI |
InChI=1S/C8H14O4/c1-5-6-10-7(9)11-12-8(2,3)4/h5H,1,6H2,2-4H3 |
Clave InChI |
KZDYQEYSNHDGEX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)OOCC=C |
SMILES canónico |
CC(C)(C)OOC(=O)OCC=C |
| 65700-08-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


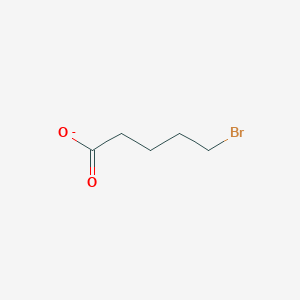
![1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone](/img/structure/B1623536.png)
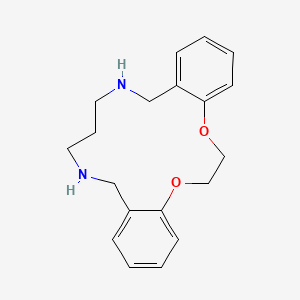
![4-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B1623540.png)
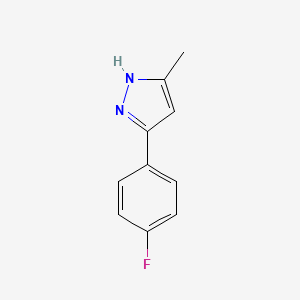
![1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B1623544.png)
![1-(3-Nitrophenyl)-1h-benzo[d]imidazole](/img/structure/B1623546.png)

